molecular formula C20H17NO B4672232 9-[(benzyloxy)methyl]-9H-carbazole

9-[(benzyloxy)methyl]-9H-carbazole

Cat. No.: B4672232
M. Wt: 287.4 g/mol
InChI Key: XTRWHYJFWDUWGL-UHFFFAOYSA-N
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Description

9-[(Benzyloxy)methyl]-9H-carbazole is a carbazole derivative featuring a benzyloxymethyl (-CH₂-O-benzyl) substituent at the 9-position of the carbazole core. Carbazoles are nitrogen-containing heterocycles with a planar, conjugated π-electron system, making them attractive for optoelectronic, pharmaceutical, and sensing applications . The benzyloxymethyl group introduces steric bulk and electronic modulation, which can alter solubility, photophysical properties, and reactivity compared to simpler alkyl or aryl carbazole derivatives.

Properties

IUPAC Name

9-(phenylmethoxymethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-2-8-16(9-3-1)14-22-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRWHYJFWDUWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Carbazole derivatives with substituents at the 9-position exhibit distinct structural features depending on the substituent’s size, electronegativity, and geometry. Key examples include:

Compound Name Substituent Dihedral Angle (Carbazole vs. Substituent) Key Structural Features
9-[(Benzyloxy)methyl]-9H-carbazole -CH₂-O-benzyl Not explicitly reported Steric hindrance from benzyloxy group
9-Benzyl-9H-carbazole -CH₂-benzyl 56.78° (analogue in 9-aryl derivatives) Planar carbazole core; flexible benzyl
9-(4-Methoxyphenyl)-9H-carbazole -C₆H₄-OCH₃ (para) 56.78° Methoxy enhances π-conjugation
9-(4-Bromophenyl)-9H-carbazole -C₆H₄-Br (para) 58.2° Bromine induces halogen bonding
9-(Pyrimidin-2-yl)-9H-carbazole -C₃H₂N₂ (pyrimidine) Planar alignment Intramolecular hydrogen bonding

Key Findings :

  • Bulky substituents (e.g., benzyloxy, bromophenyl) increase dihedral angles, reducing π-conjugation between the carbazole core and substituent .
  • Electron-withdrawing groups (e.g., -Br) enhance intermolecular interactions (halogen bonding), while electron-donating groups (e.g., -OCH₃) improve optoelectronic properties .
Photophysical Properties

Substituents significantly influence fluorescence, phosphorescence, and absorption spectra:

Compound Name Fluorescence λmax (nm) Phosphorescence Lifetime (s) Key Applications
This compound Not reported Not reported Likely sensor/optoelectronic material
9-Benzyl-9H-carbazole 350–370 N/A Rare-earth cation sensing
9-(Pyrimidin-2-yl)-9H-carbazole 450–500 1.37 Ultralong organic phosphorescence (UOP)
9-(4-Methoxyphenyl)-9H-carbazole 340–360 N/A Organic electronics

Key Findings :

  • Pyrimidine-substituted carbazoles exhibit long phosphorescence lifetimes (up to 1.37 s) due to intramolecular hydrogen bonding and intermolecular π-π stacking .
  • Methoxy and benzyl groups enhance fluorescence quantum yields, making them suitable for sensing and light-emitting devices .

Key Findings :

  • Alkylation (e.g., BnBr/NaH) and Suzuki coupling are common methods, with yields ranging from 43% to 75% depending on steric and electronic factors .
  • Late-stage introduction of boronate groups improves functionalization efficiency .

Key Findings :

  • Bulky substituents (e.g., benzyloxy) improve solubility in organic solvents, aiding solution-processable device fabrication .
  • Halogenated derivatives (e.g., 4-bromophenyl) serve as intermediates for cross-coupling reactions in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-[(benzyloxy)methyl]-9H-carbazole
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